Ethyl 5-butylthiophene-2-carboxylate: A Comprehensive Technical Guide on Physical Properties and Characterization
Ethyl 5-butylthiophene-2-carboxylate: A Comprehensive Technical Guide on Physical Properties and Characterization
Executive Summary
Ethyl 5-butylthiophene-2-carboxylate (CAS: 2432848-93-4)[1] is a highly versatile, lipophilic building block utilized in the synthesis of advanced agrochemicals, active pharmaceutical ingredients (APIs), and organic electronic materials (e.g., conducting polymers). Because empirical physical data for this specific niche intermediate is sparse in open literature, researchers and process chemists must rely on rigorous structure-property relationship (SPR) models and standardized analytical testing.
This whitepaper provides an authoritative evaluation of its physical properties—specifically melting point, boiling point, and solubility—grounded in thermodynamic principles and standardized OECD testing methodologies.
Molecular Architecture & Causality of Physical Properties
The physical behavior of Ethyl 5-butylthiophene-2-carboxylate is dictated by three core structural motifs, each contributing distinct intermolecular forces:
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The Thiophene Core: Provides aromatic stability and polarizability. The sulfur heteroatom contributes to a moderate dipole moment, influencing solvent interactions and enhancing solubility in polar aprotic solvents.
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The C5-Butyl Chain: The addition of a flexible, four-carbon aliphatic chain significantly increases the molecule's lipophilicity and van der Waals dispersion forces. This steric bulk disrupts crystalline lattice formation, ensuring the compound remains a liquid at room temperature. Simultaneously, it drives up the boiling point due to increased molecular weight and surface area.
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The C2-Ethyl Ester: Acts as a hydrogen-bond acceptor but lacks hydrogen-bond donors. This prevents the formation of strong intermolecular hydrogen-bond networks (unlike its corresponding carboxylic acid), further suppressing the melting point and rendering it highly soluble in organic solvents while practically insoluble in water.
Quantitative Physical Properties (Extrapolated & Predicted)
Since direct empirical data for CAS 2432848-93-4[1] is limited, values are extrapolated from homologous series data. For instance, the lighter homolog, ethyl 5-methylthiophene-2-carboxylate, exhibits a boiling point of 243 °C at 760 mmHg[2]. The addition of three methylene units (to form the butyl chain) predictably elevates this boiling point by approximately 60–75 °C.
| Property | Predicted/Extrapolated Value | Causality / Rationale |
| Physical State | Liquid (at 25 °C) | Flexible butyl chain and ester group prevent tight crystal packing. |
| Molecular Weight | 212.31 g/mol | Calculated from formula C₁₁H₁₆O₂S. |
| Boiling Point (T_b) | ~310 – 320 °C (at 760 mmHg) | Extrapolated from the methyl homolog (243 °C)[2]; increased van der Waals forces from the butyl group. |
| Melting Point (T_m) | < 20 °C (Estimated -20 to 0 °C) | Lack of H-bond donors and high conformational entropy of the butyl chain. |
| Aqueous Solubility | < 0.1 mg/L (Practically Insoluble) | High lipophilicity dominated by the hydrophobic thiophene and aliphatic chains. |
| Organic Solubility | Miscible | Highly soluble in dichloromethane (DCM), ethyl acetate, ethanol, and DMSO. |
Experimental Methodologies for Property Validation
To establish regulatory-compliant data for drug development or material science, the following self-validating experimental protocols must be executed.
Protocol 1: Boiling Point Determination via Micro-Ebulliometry (OECD 103)
Context: High-boiling esters often undergo thermal degradation before reaching their atmospheric boiling point. Standardized testing under OECD Guideline 103 is required to prevent compound decomposition during measurement[3]. Methodology:
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Apparatus Setup: Utilize a dynamic micro-ebulliometer equipped with a vacuum pump and a calibrated platinum resistance thermometer.
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Sample Introduction: Load 5 mL of purified Ethyl 5-butylthiophene-2-carboxylate into the boiling flask under an inert nitrogen blanket to prevent oxidative degradation.
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Pressure Modulation: Instead of atmospheric pressure (where degradation >300 °C is likely), reduce the system pressure to 10 mmHg.
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Equilibration: Apply controlled heating until a steady reflux is established. Record the temperature when the vapor-liquid equilibrium is stable for 5 consecutive minutes (Self-Validation step).
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Nomograph Conversion: Use a pressure-temperature nomograph (e.g., Clausius-Clapeyron extrapolation) to calculate the theoretical boiling point at 760 mmHg.
Protocol 2: Melting Point / Glass Transition via DSC (OECD 102)
Context: Because the compound is a liquid at standard conditions, traditional capillary melting point apparatuses cannot be used. Differential Scanning Calorimetry (DSC) per OECD 102 is the gold standard[4]. Methodology:
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Sample Preparation: Hermetically seal 3–5 mg of the compound in an aluminum DSC pan.
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Cooling Phase: Purge the DSC cell with dry nitrogen. Use liquid nitrogen cooling to ramp the temperature down to -80 °C at a rate of 10 °C/min. This ensures the sample is fully frozen or reaches a glassy state.
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Heating Phase (Self-Validation): Ramp the temperature up to 50 °C at 5 °C/min. Run a second cooling/heating cycle to check for thermal hysteresis or decomposition artifacts.
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Data Analysis: Identify the endothermic peak corresponding to the melting point (T_m). If the substance forms an amorphous solid, record the step-change in heat capacity as the glass transition temperature (T_g).
Protocol 3: Thermodynamic Aqueous Solubility via Column Elution (OECD 105)
Context: For highly hydrophobic liquids, the standard shake-flask method often yields false positives due to the formation of stable micro-emulsions. OECD 105 dictates the Column Elution method for solubilities expected to be <10 mg/L. Methodology:
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Column Preparation: Coat a micro-particulate support (e.g., glass beads or diatomaceous earth) with Ethyl 5-butylthiophene-2-carboxylate dissolved in a volatile solvent. Evaporate the solvent to leave a thin, uniform film of the test substance.
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Elution: Pump HPLC-grade water through the column at a strictly controlled flow rate (e.g., 25 mL/hr) at 20.0 ± 0.5 °C.
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Fraction Collection: Collect sequential aqueous fractions.
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Quantification: Analyze the fractions using HPLC-UV (e.g., at 254 nm).
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Validation: The system is self-validating when at least five consecutive fractions show a concentration plateau (variance < 30%), confirming that true thermodynamic equilibrium has been reached without micro-emulsion interference[5].
Physical Property Characterization Workflow
Standardized workflow for the physical property characterization of the thiophene derivative.
References
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Title: 2432848-93-4 - Sigma-Aldrich | Source: sigmaaldrich.com | URL: 1
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Title: Safety Data Sheet - Aaron Chemicals | Source: aaronchem.com | URL: 2
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Title: Industrial chemistry analyses - GLP compliant | Source: nano-test.de | URL: 4
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Title: Physical properties of Cinnamyl isobutyrate like boiling and melting point | Source: benchchem.com | URL: 3
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Title: New Substances Notification - OECD Test Guideline 105 | Source: publications.gc.ca | URL:
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Title: SAFETY DATA SHEET - Sigma-Aldrich | Source: sigmaaldrich.com | URL:
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Title: Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing | Source: korea.ac.kr | URL: 5
